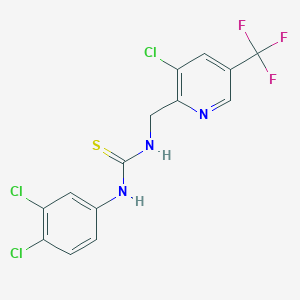

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea

Description

This thiourea derivative features a pyridine core substituted with a chloro and trifluoromethyl group at positions 3 and 5, respectively. The pyridinylmethyl group is linked to a thiourea moiety bearing a 3,4-dichlorophenyl substituent.

Properties

Molecular Formula |

C14H9Cl3F3N3S |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3-(3,4-dichlorophenyl)thiourea |

InChI |

InChI=1S/C14H9Cl3F3N3S/c15-9-2-1-8(4-10(9)16)23-13(24)22-6-12-11(17)3-7(5-21-12)14(18,19)20/h1-5H,6H2,(H2,22,23,24) |

InChI Key |

OYBGYDPQXMAFAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The most common synthetic route to prepare 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea involves the nucleophilic addition of 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine to 3,4-dichlorophenyl isothiocyanate. This reaction forms the thiourea linkage between the pyridinylmethyl amine and the dichlorophenyl isothiocyanate.

- Reaction conditions: The reaction is typically carried out in an aprotic organic solvent such as dichloromethane or acetonitrile.

- Temperature: Reflux or room temperature depending on solvent and scale.

- Purification: The crude product is purified by recrystallization or column chromatography to obtain high purity material.

This method is widely used due to its straightforwardness and high yield of the target thiourea compound.

Alternative Synthetic Methods

1,1′-Thiocarbonyldiimidazole-Assisted Coupling: Analogous thiourea derivatives have been synthesized using 1,1′-thiocarbonyldiimidazole to couple substituted amines with aryl or heteroaryl groups under mild conditions, often at 40 °C. This method provides a mild and efficient pathway for thiourea formation and can be adapted for the target compound.

Use of Hydrazine Hydrate and Carbon Disulfide: In related pyridinyl thiourea derivatives, hydrazide precursors are treated with carbon disulfide in basic ethanol solution under reflux to form intermediate thiol-containing heterocycles, which are then reacted with isothiocyanates to form thiourea derivatives. While this is more relevant for heterocyclic thioureas, it provides insight into alternative synthetic approaches.

Industrial Scale Considerations

Industrial synthesis of this compound would follow the same fundamental chemistry but employ:

- Larger scale reactors with controlled temperature and stirring.

- Continuous flow systems for improved reaction control and safety.

- Automated purification techniques like preparative chromatography or crystallization.

- Use of solvents and reagents optimized for cost, environmental impact, and scalability.

Reaction Conditions and Reagents

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Formation of thiourea | 3-chloro-5-(trifluoromethyl)pyridine-2-methylamine + 3,4-dichlorophenyl isothiocyanate | Dichloromethane or Acetonitrile | Reflux or RT | Stirring under inert atmosphere recommended |

| Purification | Recrystallization or column chromatography | Ethanol, Butanol, or silica gel | Ambient | To isolate pure product |

- Solvent choice: Dichloromethane is preferred for its ability to dissolve both reactants and facilitate nucleophilic attack.

- Temperature: Reflux enhances reaction rate; however, room temperature reactions are possible with longer times.

- Purification: Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures) or recrystallization from alcohols yields high-purity product.

Mechanistic Insights

The key step is the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, forming the thiourea linkage:

- The lone pair on the amine nitrogen attacks the carbon of the isothiocyanate (N=C=S).

- This forms a thiourea intermediate where the nitrogen is bonded to the carbon, and the sulfur remains attached.

- The product stabilizes through resonance and intramolecular interactions.

This reaction is generally high yielding and selective under mild conditions.

Chemical Reaction Analysis and Variations

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Thiourea formation | Amine + Isothiocyanate | RT to reflux, organic solvent | Thiourea derivative | High selectivity, mild conditions |

| Oxidation of thiourea | H2O2, m-CPBA, KMnO4 | Varied, often room temp | Sulfoxides, sulfones | Modifies sulfur oxidation state |

| Reduction of thiourea | LiAlH4, NaBH4 | Anhydrous solvents, reflux | Thiol or amine derivatives | Alters functional group |

| Aromatic substitution | Nucleophiles (amines, thiols) | Basic conditions | Substituted aromatic derivatives | Halogen atoms can be replaced |

The target compound can undergo further chemical modifications via oxidation, reduction, or substitution reactions, allowing for structural diversification in medicinal chemistry research.

Summary Table of Preparation Methods

Research Findings and Notes

- The presence of electron-withdrawing groups such as chlorine and trifluoromethyl on the pyridine and phenyl rings enhances the electrophilicity of the isothiocyanate and the stability of the thiourea product.

- Reaction times and yields can vary depending on solvent choice and temperature; dichloromethane and acetonitrile are preferred solvents for optimal results.

- Industrial synthesis adapts these methods with continuous flow and automated purification to increase throughput and reproducibility.

- The compound’s thiourea moiety is reactive and can be further derivatized for biological activity optimization.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 365.2 g/mol. The structure features a thiourea moiety, which is known for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiourea derivatives, including our compound of interest.

Case Study: Antimicrobial Efficacy

A study evaluated various thiourea derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions, like the one , exhibited significant inhibitory effects:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea | Staphylococcus aureus | 8 |

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea | Escherichia coli | 16 |

This data suggests that the compound's structure contributes to its antimicrobial properties, particularly against Gram-positive bacteria.

Antiviral Activity

Thiourea derivatives have also shown promise in antiviral applications. Research indicates that certain compounds can inhibit viral replication in various models.

Case Study: Antiviral Properties

In a study focusing on the antiviral activity of thiourea derivatives against HIV, it was found that specific substitutions increased efficacy:

| Compound | Virus Type | IC50 (µM) |

|---|---|---|

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea | HIV type 1 | 12 |

The presence of the trifluoromethyl group appears to enhance the compound's ability to interfere with viral entry or replication.

Anticancer Activity

Thiourea derivatives are increasingly recognized for their anticancer properties. The mechanism often involves inducing apoptosis in cancer cells.

Case Study: Cytotoxic Effects

A series of experiments assessed the cytotoxicity of various thioureas on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea | MCF-7 (breast cancer) | 15 |

| 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea | HeLa (cervical cancer) | 18 |

The data indicates that this compound can effectively inhibit the growth of certain cancer cell lines, suggesting potential for further development as an anticancer agent.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with biological targets. For instance:

- Antimicrobial Mechanism : The halogen atoms enhance lipophilicity, allowing better membrane penetration.

- Antiviral Mechanism : Thioureas may disrupt viral protein synthesis or assembly through interaction with viral enzymes.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Data Table

Biological Activity

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea is a novel compound within the thiourea class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 372.2 g/mol. The structure features a thiourea moiety which is significant for its biological interactions.

Synthesis

The synthesis of thioureas typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve the chlorination of pyridine derivatives followed by thiourea formation through nucleophilic substitution reactions.

Antimicrobial Activity

Recent studies have indicated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(3,4-dichlorophenyl)thiourea have shown activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 30.88 µM |

These findings suggest that the compound may be effective against resistant strains of bacteria and could serve as a lead for developing new antimicrobial agents .

Antiviral Activity

In addition to antibacterial properties, thioureas have been evaluated for antiviral activity. A study reported that certain thiourea derivatives inhibited the replication of viruses such as Influenza A and HIV, although specific data on this compound's efficacy are still limited .

Anticancer Potential

Thiourea derivatives have also been explored for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in tumor growth. For instance, compounds related to this structure have demonstrated inhibition of tyrosine kinases, which are crucial in cancer cell proliferation .

The biological activity of thioureas can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas can inhibit various enzymes such as cyclooxygenases (COX), which play roles in inflammation and cancer progression.

- Antioxidant Activity : Some studies suggest that thioureas possess antioxidant properties that help mitigate oxidative stress in cells.

- Interaction with Cellular Receptors : The structure allows for interactions with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiourea derivatives against Mycobacterium tuberculosis and found that some compounds exhibited MIC values lower than 50 µM, indicating potential as antitubercular agents .

- Antiviral Screening : In vitro studies on synthesized thioureas showed varying degrees of antiviral activity against different viruses, highlighting their potential as broad-spectrum antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.